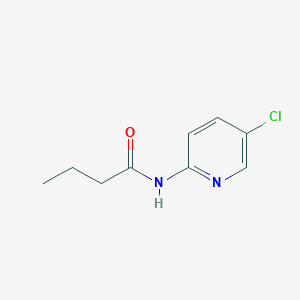![molecular formula C7H13NO4 B274624 [2-Oxo-2-(propylamino)ethoxy]acetic acid](/img/structure/B274624.png)
[2-Oxo-2-(propylamino)ethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(propylamino)ethoxy]acetic acid, commonly known as KPE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. KPE is a derivative of glycine and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Mechanism of Action
The mechanism of action of KPE is not fully understood, but it is thought to involve the modulation of [2-Oxo-2-(propylamino)ethoxy]acetic acidergic neurotransmission. KPE has been shown to bind to the [2-Oxo-2-(propylamino)ethoxy]acetic acid receptor and to increase the release of this compound, which leads to the inhibition of neuronal activity. KPE has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
KPE has been shown to have a variety of biochemical and physiological effects. In animal studies, KPE has been shown to increase the levels of this compound in the brain and to decrease the levels of glutamate, which is an excitatory neurotransmitter. KPE has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties. In addition, KPE has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using KPE in lab experiments is its potential as a natural compound with low toxicity. KPE has also been shown to have a variety of effects, which makes it useful for studying different aspects of neurobiology. However, one limitation of using KPE in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities. In addition, the mechanism of action of KPE is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on KPE. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative disorders. Another direction is to explore its potential as a plant growth regulator and as a natural herbicide. In addition, further research is needed to fully understand the mechanism of action of KPE and to identify potential targets for its use in various fields. Finally, more research is needed to optimize the synthesis process of KPE and to develop more efficient methods for obtaining it in large quantities.
Synthesis Methods
KPE can be synthesized through a multistep process involving the reaction of glycine with chloroacetic acid, followed by the reaction of the resulting compound with 1-bromo-3-chloropropane. The final step involves the reaction of the resulting compound with sodium hydroxide, which leads to the formation of KPE. The synthesis of KPE is a complex process that requires careful attention to detail and precise measurements.
Scientific Research Applications
KPE has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, KPE has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, KPE has been shown to have potential as a plant growth regulator and as a natural herbicide. In industry, KPE has been shown to have potential applications in the production of biodegradable plastics.
properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-[2-oxo-2-(propylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-3-8-6(9)4-12-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
FHUZUGQGBQSPCF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COCC(=O)O |
Canonical SMILES |
CCCNC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B274542.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)